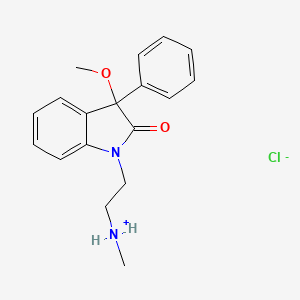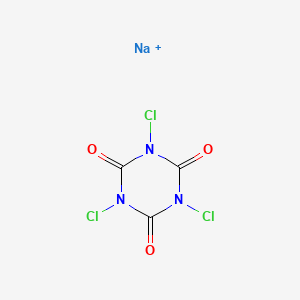
1-(3-Carboxyphenyl)-3-n-butyl piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxyphenyl)-3-n-butyl piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a carboxyphenyl group attached to the piperazine ring, along with a butyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxyphenyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(3-Carboxyphenyl)-3-n-butyl piperazine can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted piperazines.
科学的研究の応用
1-(3-Carboxyphenyl)-3-n-butyl piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Carboxyphenyl)-3-n-butyl piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
類似化合物との比較
1-(3-Carboxyphenyl)-piperazine: Lacks the butyl chain, which may affect its solubility and reactivity.
1-(4-Carboxyphenyl)-3-n-butyl piperazine: Similar structure but with the carboxy group in a different position, potentially altering its chemical properties.
1-(3-Carboxyphenyl)-4-methyl piperazine: Contains a methyl group instead of a butyl chain, which can influence its biological activity and chemical behavior.
Uniqueness: 1-(3-Carboxyphenyl)-3-n-butyl piperazine is unique due to the presence of both the carboxyphenyl group and the butyl chain, which confer specific chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other piperazine derivatives.
特性
CAS番号 |
1131622-31-5 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
3-(3-butylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-6-13-11-17(9-8-16-13)14-7-4-5-12(10-14)15(18)19/h4-5,7,10,13,16H,2-3,6,8-9,11H2,1H3,(H,18,19) |
InChIキー |
VKKZHSVGCREHLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


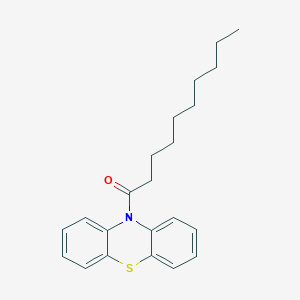

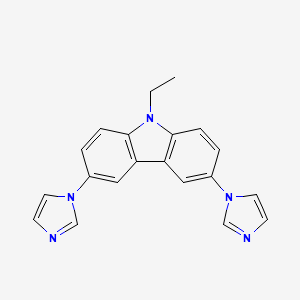



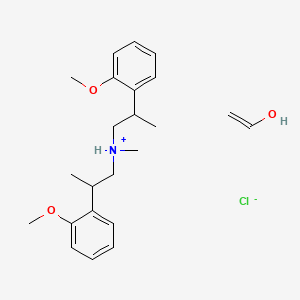
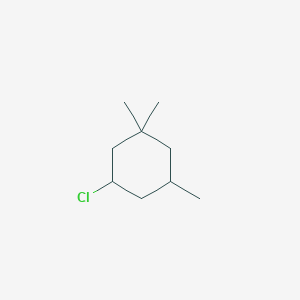


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
